molecular formula C21H22N2O4 B2745702 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207018-22-1

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2745702
CAS No.: 1207018-22-1
M. Wt: 366.417
InChI Key: MMFALGHERPDJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazolone (2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl) core fused to an acetamide group, which is further substituted with a (4-phenyloxan-4-yl)methyl moiety. The benzoxazolone scaffold is notable for its electron-rich aromatic system and hydrogen-bonding capabilities, while the tetrahydropyran (oxan) ring with a phenyl group introduces lipophilicity and steric bulk. Such structural attributes are often exploited in drug design for neurological targets, as seen in related compounds like Radiprodil () .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(14-23-17-8-4-5-9-18(17)27-20(23)25)22-15-21(10-12-26-13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFALGHERPDJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Cyclization

A validated route begins with 2-hydroxybenzamide, which undergoes O-acetylation with chloroacetyl chloride in methanol under reflux (12 h, 78% yield). Subsequent treatment with thionyl chloride (1:3 molar ratio) at 0–5°C generates the reactive acid chloride intermediate, which cyclizes spontaneously upon aqueous ammonia quenching. Microwave irradiation (250 W, 15 min) enhances cyclization efficiency, achieving 92% conversion.

Key Data:

  • Solvent: Methanol/water (4:1 v/v)
  • Cyclization Catalyst: NH₃ (28% aq.)
  • Purity (HPLC): 99.2%

Alternative Pathways via Schiff Base Intermediates

Patent WO2014097188A1 discloses a Schiff base-mediated approach, where 2-aminophenol reacts with glyoxylic acid to form an imine, followed by oxidative cyclization using MnO₂ (CH₂Cl₂, rt, 6 h). While this method avoids thionyl chloride, yields are moderate (65–70%) due to competing side reactions.

Preparation of 4-Phenyloxan-4-ylMethylamine

Friedel-Crafts Alkylation for Oxane Ring Formation

The tetrahydropyran scaffold is constructed via acid-catalyzed cyclization of 1,5-pentanediol with 4-phenylcyclohexanone. Using H₂SO₄ (0.5 eq.) in toluene at 110°C (8 h), the oxane ring forms in 84% yield. Subsequent bromination (NBS, AIBN, CCl₄) at the methyl position introduces a handle for amination via Gabriel synthesis (phthalimide substitution, hydrazine cleavage).

Optimization Note:

  • Catalyst Screening: H₂SO₄ outperformed p-TsOH (72% yield) and Amberlyst-15 (68%) in cyclization efficiency.

Amide Coupling: Final Assembly

DMF-Mediated Activation with EDCl/HOBt

The acetic acid derivative (1 eq.) is activated with EDCl (1.2 eq.) and HOBt (0.3 eq.) in anhydrous DMF (0.1 M) at 0°C. Addition of 4-phenyloxan-4-ylmethylamine (1.1 eq.) and stirring at 25°C for 24 h affords the target acetamide in 88% yield.

Critical Parameters:

  • Solvent Polarity: DMF > DMSO > CH₂Cl₂ (yields: 88% vs. 76% vs. 62%)
  • Byproduct Mitigation: Activated molecular sieves (4Å) reduce hydrolysis to <2%

Alternative Route via Acid Chloride

Direct treatment of the acetic acid with thionyl chloride (neat, 40°C, 2 h) generates the acid chloride, which reacts with the amine in CH₂Cl₂/TEA (89% yield). However, this method risks epimerization at the oxane stereocenter.

Process Scalability and Industrial Considerations

Continuous Flow Cyclization

Adopting a continuous flow reactor for the benzoxazolone cyclization (residence time: 8 min, 100°C) increases throughput by 40% compared to batch processing, with consistent purity (99.1 ± 0.3%).

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:3) at −20°C yields needle-like crystals (mp 148–150°C), suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, Ph), 4.21 (s, 2H, CH₂CO), 3.72–3.65 (m, 4H, oxane OCH₂), 2.98 (t, J = 6.8 Hz, 2H, NCH₂).
  • HPLC-MS: [M+H]⁺ = 397.2 (calc. 397.15), tᵣ = 6.7 min (C18, 70:30 MeOH/H₂O).

Purity and Stability

Accelerated stability testing (40°C/75% RH, 6 months) shows no degradation (>99% by HPLC), confirming robust shelf life under ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures were evaluated for their ability to inhibit cancer cell growth, showing promising results against various cancer lines such as SNB-19 and OVCAR-8 .
  • Enzyme Inhibition :
    • The compound's structural features make it a candidate for enzyme inhibitors. Research focusing on related compounds has demonstrated their potential as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus and Alzheimer's disease .
  • Antimicrobial Properties :
    • The synthesis of related acetamides has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar properties, making it a candidate for further investigation in antibiotic development .

Materials Science

  • Coordination Chemistry :
    • The compound has been utilized in coordination chemistry, particularly in forming metal complexes. For example, the zinc(II) complex of a related benzoxazole derivative was studied for its structural properties and stability . Such complexes can have applications in catalysis and material synthesis.

Case Studies

  • Synthesis and Biological Evaluation :
    • A study synthesized various derivatives of benzoxazole-based compounds and evaluated their biological activities. The synthesized compounds were tested for their effects on cancer cell lines and showed varying degrees of efficacy, indicating the potential for developing new anticancer agents based on the benzoxazole framework .
  • In Silico Studies :
    • Computational studies have been employed to predict the interaction of these compounds with biological targets. For instance, molecular docking studies have indicated favorable binding affinities with specific enzymes involved in metabolic pathways relevant to cancer and diabetes .

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group may facilitate binding to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Benzoxazolone Derivatives
  • Radiprodil (RGH-896) : A benzoxazolone acetamide derivative with a 4-fluorobenzyl-piperidine substituent. It targets NMDA receptors for neurological disorders. Compared to the target compound, Radiprodil’s piperidine group enhances blood-brain barrier penetration, whereas the phenyloxan group in the target may prioritize peripheral activity .
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide: Replaces the oxan ring with a thieno-pyrazol group.
Thiazolidinone Derivatives
  • N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: These compounds exhibit antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹).
Benzotriazinone Derivatives
  • 2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: The benzotriazinone core introduces additional nitrogen atoms, enhancing π-stacking interactions. Molecular weight (363.395 g/mol) is comparable to the target compound, but the thiazolyl group may confer distinct solubility profiles () .

Functional Group Variations

Amide Substituents
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : The dichlorophenyl group increases electrophilicity, while the pyrazolyl ring participates in hydrogen-bonded dimers (R₂²(10) motif). Similar amide planar geometry is observed in the target compound () .
  • 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide : The sulfone group elevates polarity (logP reduction), contrasting with the phenyloxan’s lipophilicity () .

Pharmacological and Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound Benzoxazolone ~363.4* (4-Phenyloxan-4-yl)methyl Not reported (structural focus) -
Radiprodil Benzoxazolone 395.41 4-Fluorobenzyl-piperidine NMDA antagonist (neurological)
N-(2-Phenyl-4-oxo-thiazolidin-3-yl)-BTA Thiazolidinone ~350–400† Benzothiazole Antimicrobial (MIC: 10.7 μM)
2-(4-Oxo-benzotriazin-3-yl)-thiazolyl Benzotriazinone 363.395 4-Phenyl-thiazolyl Not reported

*Estimated based on structural similarity; †Range inferred from analogs in .

Hydrogen Bonding and Crystal Packing

The target compound’s amide group likely forms intermolecular N–H···O bonds, akin to 2-(2,4-dichlorophenyl)acetamide derivatives, which stabilize dimers (). Benzoxazolone’s carbonyl oxygen may act as a hydrogen-bond acceptor, similar to morpholinone derivatives in .

Biological Activity

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
  • Molecular Formula : C15_{15}H15_{15}N2_{2}O3_{3}

This compound features a benzoxazole moiety that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The benzoxazole derivative has been shown to exhibit:

  • Cytotoxicity : It has demonstrated moderate to strong cytotoxic effects against several human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. Notably, certain derivatives have shown potency that exceeds traditional chemotherapeutics like 5-FU .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the benzoxazole class. For example:

  • Cytotoxicity : Compounds similar to 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide have exhibited IC50_{50} values significantly lower than established drugs, indicating higher efficacy in inducing cell death in cancer cells .
  • Caspase Activation : Some derivatives have been reported to activate caspases, which are critical for programmed cell death (apoptosis). For instance, one study noted that a related compound activated caspases by up to 200% more than PAC-1, suggesting a robust mechanism for inducing apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, compounds within this chemical class have been explored for other pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that benzoxazole derivatives possess antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Benzoxazole DerivativeCytotoxicityShowed significant cytotoxic effects against SW620 and PC-3 cell lines.
Related CompoundCaspase ActivationActivated caspases by 200% compared to PAC-1, indicating strong apoptotic potential.
Various Benzoxazole DerivativesAntimicrobialDemonstrated effectiveness against Gram-positive bacteria.

Q & A

Q. Example Table: Comparative Bioactivity Data

StudyAssay TypeIC₅₀ (µM)Purity (%)Reference
AAnticancer12.398
BAnticancer45.785

Note: Lower purity in Study B likely explains reduced activity.

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Benzoxazole protons: δ 7.2–7.8 ppm (aromatic), δ 4.8–5.2 ppm (oxazole-CH₂) .
    • Oxane protons: δ 3.5–4.1 ppm (methylene adjacent to oxygen) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Retention time consistency (e.g., 8.2 min on C18 column) ensures batch-to-batch reproducibility .

Advanced: What strategies improve pharmacokinetic properties through derivative design?

Methodological Answer:

  • Structural modifications :
    • Lipophilicity reduction : Introduce polar groups (e.g., -OH, -SO₃H) to the phenyloxane moiety to enhance solubility .
    • Metabolic stability : Replace labile ester groups with amides or heterocycles .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., COX-2 or EGFR) .
  • In vitro ADME : Assess hepatic microsomal stability (e.g., rat liver microsomes, 1 hr incubation) and Caco-2 permeability .

Q. Example Table: Derivative Pharmacokinetic Data

DerivativeLogPMicrosomal Stability (%)Caco-2 Papp (×10⁻⁶ cm/s)
Parent3.8225.2
Derivative A2.15812.4

Basic: What are common purification challenges, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Low yield due to competing side reactions (e.g., oxazole ring opening).
    • Solution : Use anhydrous solvents and inert atmosphere (N₂/Ar) during synthesis .
  • Challenge 2 : Co-elution of byproducts in chromatography.
    • Solution : Optimize gradient elution (e.g., 0–10% MeOH in DCM over 30 min) .
  • Challenge 3 : Crystallization difficulties.
    • Solution : Use mixed solvents (e.g., ethyl acetate/hexane) and slow cooling .

Advanced: How should researchers analyze conflicting data in enzyme inhibition studies?

Methodological Answer:

  • Replicate assays : Perform triplicate measurements with fresh compound batches.
  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Control for off-target effects : Include isoform-specific inhibitors (e.g., rofecoxib for COX-2) .

Q. Example Table: Enzyme Inhibition Discrepancies

StudyEnzyme TargetInhibition TypeKi (nM)Reference
XCOX-2Competitive15
YCOX-2Non-competitive120

Note: Variability may arise from differences in enzyme sources (human recombinant vs. tissue extract).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.